molecular formula C32H26N6O2 B12889637 (4R,4'R)-2,2'-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B12889637
M. Wt: 526.6 g/mol
InChI Key: JOQBIMGPFJNOGX-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a combination of pyridine, triazole, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the pyridine ring: This can be synthesized through various methods such as the Hantzsch pyridine synthesis.

    Formation of the oxazole rings: This can be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole and oxazole rings.

    Reduction: Reduction reactions may target the pyridine ring or other unsaturated sites.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield fully saturated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It may be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: Potential use in the synthesis of polymers with unique properties.

    Electronics: Applications in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar in structure but may have different substituents on the aromatic rings.

    (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrothiazole): Contains thiazole rings instead of oxazole rings.

Properties

Molecular Formula

C32H26N6O2

Molecular Weight

526.6 g/mol

IUPAC Name

(4R)-2-[4-(1-benzyltriazol-4-yl)-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C32H26N6O2/c1-4-10-22(11-5-1)18-38-19-28(36-37-38)25-16-26(31-34-29(20-39-31)23-12-6-2-7-13-23)33-27(17-25)32-35-30(21-40-32)24-14-8-3-9-15-24/h1-17,19,29-30H,18,20-21H2/t29-,30-/m0/s1

InChI Key

JOQBIMGPFJNOGX-KYJUHHDHSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CN(N=N5)CC6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1C(N=C(O1)C2=CC(=CC(=N2)C3=NC(CO3)C4=CC=CC=C4)C5=CN(N=N5)CC6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.